3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a chemical compound with the linear formula C16H18O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is represented by the linear formula C16H18O3 . The molecular weight of this compound is 258.32 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” are not well-documented. It has a molecular weight of 258.32 . More research is needed to fully understand its physical and chemical properties.Scientific Research Applications
Phosphodiesterase II Inhibitors
This compound has been evaluated for its potential as a Phosphodiesterase II (PDE2) inhibitor . In a study, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized, and their biological activities were evaluated as potential PDE2 inhibitors . The alkoxylated 6H-benzo[c]chromen-6-one derivative 1f was found to have the optimal inhibitory potential .
Neurodegenerative Diseases
Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, are the main bioavailable metabolites of ellagic acid (EA), which has shown to be a cognitive enhancer in the treatment of neurodegenerative diseases . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have applications in the treatment of neurodegenerative diseases.
Alzheimer’s Disease (AD)
Ellagic acid (EA), from which this compound is derived, has shown great therapeutic potential in the treatment of Alzheimer’s disease (AD) because of its neuroprotective effects and ability to delay neurodegeneration . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have applications in the treatment of AD.
Parkinson’s Disease (PD)
Similarly, EA has shown potential in the treatment of Parkinson’s disease (PD) . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have applications in the treatment of PD.
Antioxidation
EA has a wide range of pharmacological activities, such as antioxidation . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have antioxidation applications.
Antitumor
EA also has antitumor properties . This suggests that “3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” could potentially have antitumor applications.
Safety and Hazards
properties
IUPAC Name |
3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h7-8,10H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBZDJHUHBRAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.